3-[(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]-4-methoxybenzaldehyde
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Overview
Description
3-[(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]-4-methoxybenzaldehyde is a complex organic compound that features a pyrazole ring substituted with chloro, methyl, and nitro groups, as well as a methoxybenzaldehyde moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]-4-methoxybenzaldehyde typically involves multi-step reactions starting from readily available precursors. One common approach includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting a suitable hydrazine derivative with a 1,3-dicarbonyl compound under acidic or basic conditions.
Substitution Reactions: The chloro, methyl, and nitro groups are introduced through electrophilic aromatic substitution reactions. These reactions often require specific catalysts and controlled temperatures to ensure regioselectivity.
Aldehyde Formation: The methoxybenzaldehyde moiety is introduced through formylation reactions, such as the Vilsmeier-Haack reaction, which involves the use of DMF and POCl3.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
3-[(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]-4-methoxybenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium catalyst, sodium borohydride (NaBH4)
Substitution: Nucleophiles like amines or thiols, often in the presence of a base or catalyst
Major Products
Oxidation: 3-[(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]-4-methoxybenzoic acid
Reduction: 3-[(4-chloro-5-methyl-3-amino-1H-pyrazol-1-yl)methyl]-4-methoxybenzaldehyde
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
3-[(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]-4-methoxybenzaldehyde has several applications in scientific research:
Medicinal Chemistry: This compound can serve as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Organic Synthesis: It can be used as an intermediate in the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-[(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]-4-methoxybenzaldehyde depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the nitro group can also contribute to redox reactions, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 3-[(4-chloro-5-methyl-1H-pyrazol-1-yl)methyl]-4-methoxybenzaldehyde
- 3-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]-4-methoxybenzaldehyde
- 3-[(4-methyl-3-nitro-1H-pyrazol-1-yl)methyl]-4-methoxybenzaldehyde
Uniqueness
3-[(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]-4-methoxybenzaldehyde is unique due to the specific combination of substituents on the pyrazole ring and the methoxybenzaldehyde moiety. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
3-[(4-chloro-5-methyl-3-nitropyrazol-1-yl)methyl]-4-methoxybenzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN3O4/c1-8-12(14)13(17(19)20)15-16(8)6-10-5-9(7-18)3-4-11(10)21-2/h3-5,7H,6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDRARNXKFVIMTO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC2=C(C=CC(=C2)C=O)OC)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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